Cas no 3451-51-2 (2-Methyl-1,3,4-oxadiazole)

2-Methyl-1,3,4-oxadiazole is a heterocyclic organic compound featuring a five-membered ring structure containing two nitrogen atoms and one oxygen atom, with a methyl group at the 2-position. This compound is valued for its stability and versatility as a building block in medicinal chemistry and agrochemical synthesis. Its oxadiazole core contributes to enhanced electronic and steric properties, making it useful in the development of bioactive molecules, including potential pharmaceuticals and crop protection agents. The methyl substitution further modifies reactivity, offering selectivity in synthetic applications. Its compact structure and functional group compatibility make it a practical intermediate for researchers exploring novel heterocyclic frameworks.
2-Methyl-1,3,4-oxadiazole structure
2-Methyl-1,3,4-oxadiazole structure
Product Name:2-Methyl-1,3,4-oxadiazole
CAS No:3451-51-2
MF:C3H4N2O
MW:84.07666015625
MDL:MFCD16877047
CID:839348
PubChem ID:558447
Update Time:2025-05-20

2-Methyl-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-1,3,4-oxadiazole
    • 1,3,4-Oxadiazole, 2-methyl-
    • 2-Methyl-[1,3,4]oxadiazole
    • ZMSIFDIKIXVLDF-UHFFFAOYSA-N
    • 2-Methyl[1,3,4]oxadiazole
    • methyl-1,3,4-oxadiazole
    • 2-Methyl-[1,3,4]-oxadiazole
    • BCP26894
    • ODZ100480
    • AM20090539
    • ST24028080
    • Z4625
    • SB36736
    • AKOS005146440
    • 3451-51-2
    • F13450
    • CS-W018813
    • DTXSID50339756
    • SY033043
    • EN300-216215
    • DB-025907
    • 2-Methyl-1 pound not3 pound not4-oxadiazole
    • AS-58367
    • MFCD16877047
    • 2-Methyl-1,3,4-oxadiazole
    • MDL: MFCD16877047
    • Inchi: 1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3
    • InChI Key: ZMSIFDIKIXVLDF-UHFFFAOYSA-N
    • SMILES: O1C=NN=C1C

Computed Properties

  • Exact Mass: 84.03242
  • Monoisotopic Mass: 84.032362755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 48.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.9
  • XLogP3: 0.2

Experimental Properties

  • Density: 1.121
  • Boiling Point: 123 ºC
  • Flash Point: 35 ºC
  • PSA: 38.92

2-Methyl-1,3,4-oxadiazole Security Information

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Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
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Additional information on 2-Methyl-1,3,4-oxadiazole

Introduction to 2-Methyl-1,3,4-oxadiazole (CAS No. 3451-51-2)

2-Methyl-1,3,4-oxadiazole, with the chemical formula C₄H₅N₃O₂ and CAS number 3451-51-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the oxadiazole class, a family of heterocycles characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a methyl group at the 2-position introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and material science applications.

The structure of 2-methyl-1,3,4-oxadiazole features a planar ring system with significant aromaticity due to the conjugation of the double bonds and the nitrogen atoms. This structural motif contributes to its stability and reactivity, enabling it to participate in various chemical transformations. The compound’s molecular geometry and electronic distribution have been extensively studied using computational methods, revealing insights into its potential interactions with biological targets.

In recent years, 2-methyl-1,3,4-oxadiazole has been explored as a key intermediate in the synthesis of bioactive molecules. Its nitrogen-rich core makes it an attractive building block for designing compounds with pharmaceutical relevance. One of the most compelling aspects of this compound is its ability to serve as a precursor for more complex structures through functionalization at multiple positions. For instance, nucleophilic substitution reactions at the 5-position or 2-position can introduce diverse substituents, leading to a library of derivatives with tailored properties.

Recent advancements in medicinal chemistry have highlighted the potential of 2-methyl-1,3,4-oxadiazole derivatives as inhibitors of various enzymes and receptors involved in metabolic pathways. Studies have demonstrated that modifications to the oxadiazole core can modulate binding affinity and selectivity, which are critical factors in drug design. For example, research published in leading journals has shown that certain derivatives exhibit inhibitory activity against enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA), which are implicated in diseases like cancer and hypertension.

The synthesis of 2-methyl-1,3,4-oxadiazole itself is well-documented in the literature. Common synthetic routes involve condensation reactions between methyl acetoacetate or its derivatives with amidines or urea derivatives under acidic or basic conditions. These reactions typically yield high yields of the desired product and can be optimized for scalability. The purity of the compound is crucial for downstream applications, necessitating careful purification techniques such as recrystallization or column chromatography.

From a material science perspective, 2-methyl-1,3,4-oxadiazole has been investigated for its potential applications in organic electronics. Its electron-withdrawing nature and ability to form stable radicals make it a candidate for use in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Research has shown that incorporating oxadiazole derivatives into polymer matrices can enhance charge transport properties, leading to improved device performance. This interdisciplinary approach underscores the broad utility of this heterocyclic compound beyond traditional pharmaceutical applications.

The biological activity of 2-methyl-1,3,4-oxadiazole has been further explored through structure-activity relationship (SAR) studies. By systematically varying substituents on the ring system, researchers can identify structural features that correlate with potency and selectivity. For instance, electron-donating groups at the 5-position may enhance binding affinity by increasing electron density at key interaction sites. Conversely, halogenated derivatives can introduce additional binding pockets for hydrophobic interactions.

In conclusion, 2-methyl-1,3,4-oxadiazole (CAS No. 3451-51-2) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications and biological activities, making it a valuable scaffold for drug discovery and advanced materials development. As research continues to uncover new applications for this heterocycle, 2-methyl-1,3,4-oxadiazole is poised to remain at the forefront of innovation in these fields.

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(CAS:3451-51-2)2-Methyl-1,3,4-oxadiazole
A15503
Purity:99%
Quantity:25g
Price ($):710.0
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